[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid
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Overview
Description
[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid: is a complex organic compound characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzonitrile with trifluoromethylpyrimidine under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, such as copper, and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: [6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions and cellular pathways.
Medicine: In medicine, [6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is explored for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors involved in disease pathways .
Industry: Industrially, this compound is used in the development of new materials with unique properties. It can be incorporated into polymers and coatings to enhance their performance.
Mechanism of Action
The mechanism of action of [6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to changes in cell signaling and function .
Comparison with Similar Compounds
- [4-(2-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid
- [6-(2-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid
- [6-(2-Chlorophenyl)-4-(methyl)pyrimidin-2-yl]carboxylic acid
Comparison: Compared to these similar compounds, [6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is unique due to the presence of both the chlorophenyl and trifluoromethyl groupsThe trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more suitable for certain applications .
Properties
Molecular Formula |
C12H6ClF3N2O2 |
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Molecular Weight |
302.63 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C12H6ClF3N2O2/c13-7-4-2-1-3-6(7)8-5-9(12(14,15)16)18-10(17-8)11(19)20/h1-5H,(H,19,20) |
InChI Key |
DVIFREDBEKCGTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=N2)C(=O)O)C(F)(F)F)Cl |
Origin of Product |
United States |
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